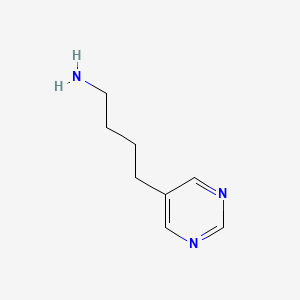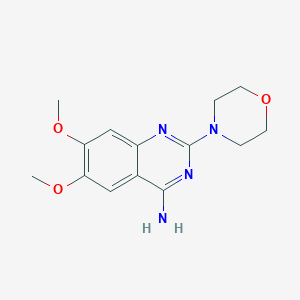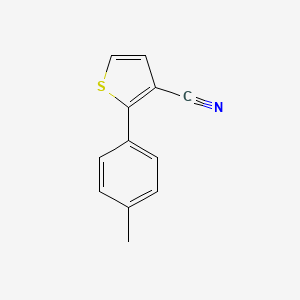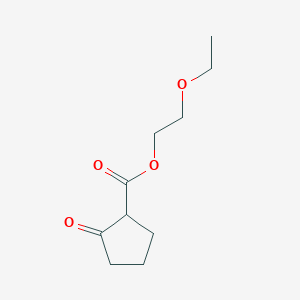
Cyclopentanecarboxylic acid, 2-oxo-, 2-ethoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 2-oxocyclopentane-1-carboxylate typically involves the esterification of 2-oxocyclopentanecarboxylic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of 2-ethoxyethyl 2-oxocyclopentane-1-carboxylate follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 2-oxo-, 2-ethoxyethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Cyclopentanecarboxylic acid, 2-oxo-, 2-ethoxyethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 2-oxocyclopentane-1-carboxylate involves its ability to undergo various chemical reactions. Its molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets the carbonyl group, leading to the formation of carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Similar in structure and reactivity.
Methyl 2-oxocyclopentanecarboxylate: Similar but with a methyl ester group instead of an ethyl ester group
Uniqueness
Cyclopentanecarboxylic acid, 2-oxo-, 2-ethoxyethyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
6947-03-1 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-ethoxyethyl 2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-2-13-6-7-14-10(12)8-4-3-5-9(8)11/h8H,2-7H2,1H3 |
InChI Key |
ZCWUOAXFJICQLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(benzyloxy)methoxy]propan-1-ol](/img/structure/B8660649.png)
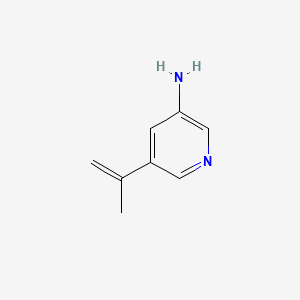
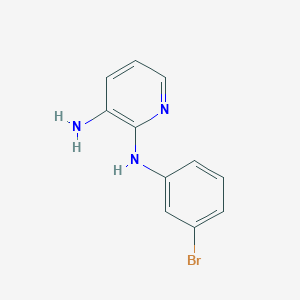
![N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B8660679.png)
![7-Hydroxythieno[3,2,b]pyridine-5-carboxylic acid](/img/structure/B8660681.png)
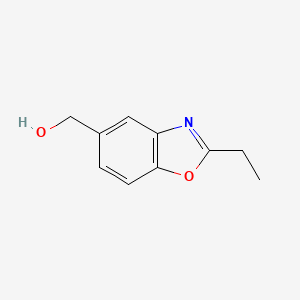

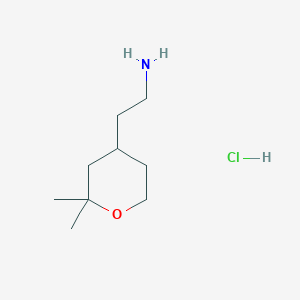
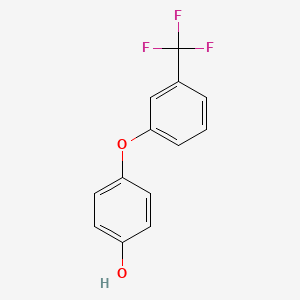
![5,6-difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B8660706.png)

